Dopropidil
Overview
Description
Dopropidil is a novel anti-anginal calcium ion modulating agent . It possesses intracellular calcium antagonist activity and anti-ischemic effects in several predictive animal models . The CAS number for Dopropidil is 79700-61-1 .
Synthesis Analysis
The synthesis of Dopropidil involves Sodium hydroxide and 1-(1-PROPYNYL)CYCLOHEXANOL and Benzyltriethylammonium chloride and 1-[2-chloro-3-(2-methylpropoxy)propyl]pyrrolidine .Molecular Structure Analysis
The molecular weight of Dopropidil is 321.50 . The molecular formula is C20H35NO2 . The SMILES representation is CC#CC1 (OCC (N2CCCC2)COCC ©C)CCCCC1 .Chemical Reactions Analysis
Dopropidil is able to inhibit caffeine-induced contractions of rabbit renal arteries in a calcium-free medium . It also inhibits norepinephrine (NE)-induced responses .Physical And Chemical Properties Analysis
Dopropidil has a molecular weight of 321.50 and a molecular formula of C20H35NO2 . It is shipped at room temperature and should be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
1. Dopidines and CNS-Acting Drugs
Dopropidil is related to a class of agents known as dopidines, which are recognized for their role as dopaminergic stabilizers. A study by Woollard et al. (2012) involved a systematic multivariate mapping of the in vivo effects of dopidines, including pridopidine, in the central nervous system (CNS). This study highlighted that dopidines form a distinct pharmacological cluster, significantly different from other dopaminergic agents, suggesting their unique role in CNS pharmacology, particularly in the treatment of Huntington's disease and other motor symptoms (Woollard et al., 2012).
2. Neuroprotective Effects in Huntington Disease
Pridopidine, a dopaminergic stabilizer related to dopropidil, has been evaluated for its neuroprotective effects in Huntington disease models. Squitieri et al. (2015) demonstrated that pridopidine administration in R6/2 mice resulted in improved motor performance and exerted anti-apoptotic effects, highlighting its potential as a molecule with disease-modifying properties in Huntington disease (Squitieri et al., 2015).
3. In Vivo Systems Response Profiling
The application of in vivo systems response profiling in CNS drug discovery has been leveraged to assess compounds like dopidines. Waters et al. (2017) discussed the use of this approach for CNS active compounds, where dopidines displayed a distinct phenotypic profile. This methodology aids in mapping in vivo profiles of CNS compounds, providing a framework for translational mapping crucial in CNS drug discovery (Waters et al., 2017).
properties
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWYAUFKJXWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117241-47-1 (hydrochloride) | |
Record name | Dopropidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30868539 | |
Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopropidil | |
CAS RN |
79700-61-1 | |
Record name | Dopropidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOPROPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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